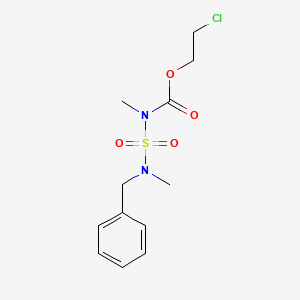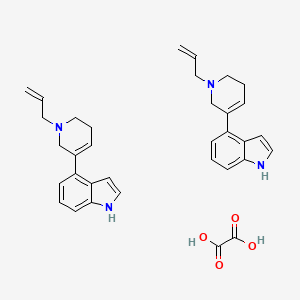
oxalic acid;4-(1-prop-2-enyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Oxalic acid;4-(1-prop-2-enyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole” is a complex organic compound that combines the properties of oxalic acid, a well-known dicarboxylic acid, with a substituted indole and pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “oxalic acid;4-(1-prop-2-enyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole” typically involves multi-step organic reactions. The process may start with the preparation of the indole and pyridine intermediates, followed by their coupling and subsequent functionalization to introduce the oxalic acid moiety. Common reaction conditions include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole and pyridine rings.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could lead to fully saturated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical transformations.
Biology
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities, making it a candidate for drug development.
Industry
In materials science, the compound could be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which “oxalic acid;4-(1-prop-2-enyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole” exerts its effects depends on its interaction with molecular targets. These may include enzymes, receptors, or nucleic acids. The pathways involved could be related to signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A well-known plant hormone with a similar indole structure.
Pyridine-2-carboxylic acid: Shares the pyridine moiety and is used in various chemical syntheses.
Oxalic acid derivatives: Various compounds with the oxalic acid moiety used in different applications.
Uniqueness
The uniqueness of “oxalic acid;4-(1-prop-2-enyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole” lies in its combined structural features, which may confer unique chemical reactivity and biological activity.
Properties
CAS No. |
83363-39-7 |
|---|---|
Molecular Formula |
C34H38N4O4 |
Molecular Weight |
566.7 g/mol |
IUPAC Name |
oxalic acid;4-(1-prop-2-enyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole |
InChI |
InChI=1S/2C16H18N2.C2H2O4/c2*1-2-10-18-11-4-5-13(12-18)14-6-3-7-16-15(14)8-9-17-16;3-1(4)2(5)6/h2*2-3,5-9,17H,1,4,10-12H2;(H,3,4)(H,5,6) |
InChI Key |
HNZWEVNCUMJOMC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1CCC=C(C1)C2=C3C=CNC3=CC=C2.C=CCN1CCC=C(C1)C2=C3C=CNC3=CC=C2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


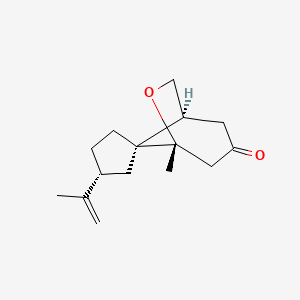

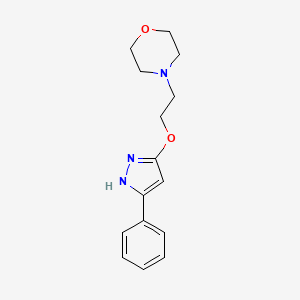
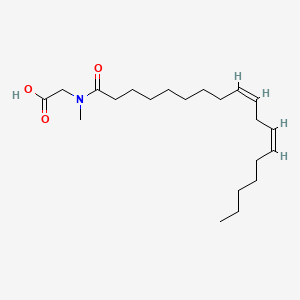
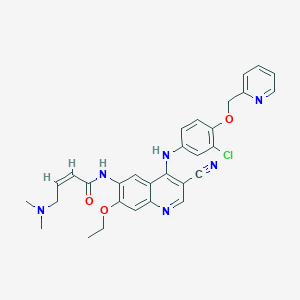

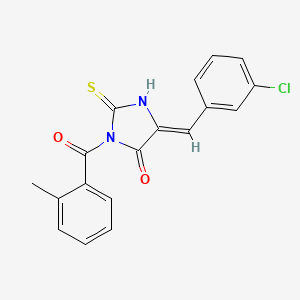

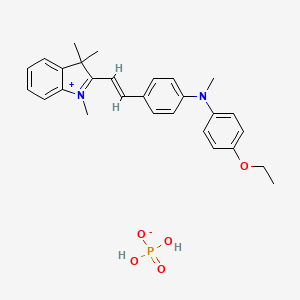
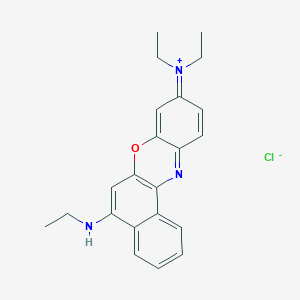
![Ethanol, 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]-, benzoate (ester)](/img/structure/B12771954.png)
![methyl 4-[2-(2-methyl-4,5-dihydroimidazol-1-yl)ethoxy]benzoate;oxalic acid](/img/structure/B12771957.png)

